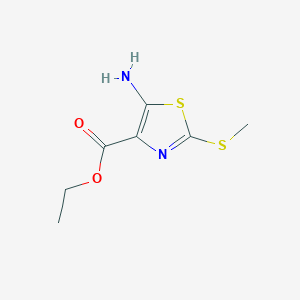
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate, also known as AMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AMT is a thiazole derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has been shown to reduce inflammation and pain in animal models of acute and chronic inflammation. It has also been found to exhibit antimicrobial activity against various bacterial strains. Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its limited stability in acidic and basic conditions may pose a challenge for some experiments.
Direcciones Futuras
There are several future directions for the research on Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate. One potential area of research is the development of Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate. Additionally, the synthesis of Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate derivatives with improved pharmacological properties is an area of interest for future research.
Métodos De Síntesis
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate can be synthesized using different methods, including the reaction of 2-methylthio-1,3-thiazole-4-carboxylic acid with ethyl chloroformate and ammonia. The reaction yields Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate as a white crystalline solid with a melting point of 174-176°C.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antimicrobial properties. Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has also been investigated for its anticancer activity against various cancer cell lines.
Propiedades
Número CAS |
52868-70-9 |
|---|---|
Nombre del producto |
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate |
Fórmula molecular |
C7H10N2O2S2 |
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)13-7(9-4)12-2/h3,8H2,1-2H3 |
Clave InChI |
ZJXFQQXJWBFONT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=N1)SC)N |
SMILES canónico |
CCOC(=O)C1=C(SC(=N1)SC)N |
Otros números CAS |
52868-70-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)





![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)



![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
